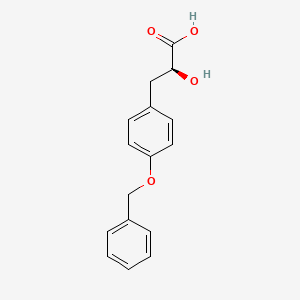
5-Amino-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
5-Amino-3,4-dihydronaphthalen-1(2H)-one, also known as 5-Amino-3,4-dihydronaphthalene-1(2H)-one, is a heterocyclic compound with a molecular formula of C8H9NO. It is a colorless solid that is insoluble in water but soluble in many organic solvents. This compound is a versatile organic compound with a wide range of applications in both scientific research and industrial processes.
Scientific Research Applications
Mast Cell Stabilizing Activity : Research by Barlow et al. (2011) investigated amines derived from 3,4-dihydronaphthalen-1(2H)-ones, including 4-amino-3,4-dihydronaphthalen-1(2H)-ones, for their potential in modulating allergic and inflammatory phenomena. The study found that certain cyclic analogues exhibited notable mast cell stabilizing activity in vitro and in vivo (Barlow et al., 2011).
Antioxidant and Anticancer Properties : Kumar et al. (2019) synthesized derivatives of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid and evaluated their bioactivity. The study highlighted the promising antioxidant activity and cytotoxicity against cervical cancer cells of these compounds (Kumar et al., 2019).
Antimicrobial Activity : Gupta and Chaudhary (2013) studied the antimicrobial properties of novel (E)-3-amino-2-(E)-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazono)thiazolidin-4-ones. They found that certain thiazolidinones exhibited significant antimicrobial activities (Gupta & Chaudhary, 2013).
Receptor Binding Affinity : Szekeres et al. (2004) identified 3,4-dihydronaphthalen-1(2H)-ones as ligands with high binding affinity for the benzodiazepine site of GABAA receptors containing the alpha5-subunit. These compounds showed selective affinity for the GABAA alpha5 receptor subtype (Szekeres et al., 2004).
Antiproliferative Activity : Zhu et al. (2020) synthesized 2-(5-amino-1-(substituted sulfonyl)-1H-1,2,4-triazol-3-ylthio)-6- isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one compounds and evaluated their antiproliferative effects against various human cancer cell lines. Some compounds exhibited better and more broad-spectrum anticancer activity compared to the positive control, 5-FU (Zhu et al., 2020).
Cytotoxic Mechanism in Cancer Cells : Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives and evaluated their cytotoxic activity against several human cancer cell lines. They found that certain compounds induced apoptosis and arrested the cell cycle at the G1 phase (Ravichandiran et al., 2019).
Synthesis and Structural Characterization : A study by Sang et al. (2017) involved the isolation of novel 3,4-dihydronaphthalen-1(2H)-one compounds from an endophytic fungus, revealing their selective cytotoxic activity against certain cell lines (Sang et al., 2017).
One-Pot Synthesis Method : Liu et al. (2012) described a novel one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, highlighting its simplicity, mild reaction conditions, and good yields (Liu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
5-amino-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMLEKRIIOQCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467696 | |
| Record name | 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41823-28-3 | |
| Record name | 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)







